molecular formula C21H45O2P B12674934 (((2-Ethylhexyl)oxy)methyl)dihexylphosphine oxide CAS No. 84963-43-9

(((2-Ethylhexyl)oxy)methyl)dihexylphosphine oxide

Cat. No.: B12674934
CAS No.: 84963-43-9
M. Wt: 360.6 g/mol
InChI Key: OMIIFOOFQQHAQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves the reaction of dihexylphosphine oxide with 2-ethylhexyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Scientific Research Applications

Chemistry: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .

Biology: In biological research, this compound is used to study the interactions between phosphine oxides and biological molecules. It is also investigated for its potential as a bioactive agent .

Medicine: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer formulations. Its unique chemical properties enhance the performance and stability of these products .

Mechanism of Action

The mechanism of action of [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

  • Trihexylphosphine oxide
  • Dihexylphosphine oxide
  • Hexylphosphonic acid

Comparison: [[(2-ethylhexyl)oxy]methyl]dihexylphosphine oxide is unique due to the presence of the 2-ethylhexyl group, which imparts distinct lipophilic properties. This makes it more effective in applications requiring enhanced solubility in non-polar solvents compared to its analogs .

Properties

CAS No.

84963-43-9

Molecular Formula

C21H45O2P

Molecular Weight

360.6 g/mol

IUPAC Name

3-(dihexylphosphorylmethoxymethyl)heptane

InChI

InChI=1S/C21H45O2P/c1-5-9-12-14-17-24(22,18-15-13-10-6-2)20-23-19-21(8-4)16-11-7-3/h21H,5-20H2,1-4H3

InChI Key

OMIIFOOFQQHAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(CCCCCC)COCC(CC)CCCC

Origin of Product

United States

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